molecular formula C8H12N6 B6523589 N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 6312-59-0

N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B6523589
CAS No.: 6312-59-0
M. Wt: 192.22 g/mol
InChI Key: NDVNHAJMXQWLSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethyl-1H-[1,2,3]triazole-4-carboxamide with diethylamine in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific diethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N,3-Diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS No. 6312-59-0) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂N₆ with a molecular weight of 192.22 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Key Findings:

  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in significant G2/M phase arrest in various cancer cell lines such as HeLa and A549 cells. This was evidenced by increased cyclin B expression and decreased phosphorylation of cdc2 (Y15) .
  • Apoptotic Pathways : The compound induces apoptosis through intrinsic pathways as shown by mitochondrial depolarization and caspase activation .

Biological Activity Data

The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
HeLa0.43Tubulin polymerization inhibition
A5490.52Tubulin polymerization inhibition
HT-290.53Tubulin polymerization inhibition
MDA-MB-2311.55Tubulin polymerization inhibition

Case Studies

  • Anticancer Activity : In a study by Mohamed et al., this compound was tested alongside other derivatives for their antiproliferative effects on cancer cells. The compound demonstrated superior activity compared to several known chemotherapeutics .
  • In Vivo Efficacy : In vivo experiments using zebrafish models showed promising results for the compound's efficacy in reducing tumor growth and promoting apoptosis in treated cancer cells .

Properties

IUPAC Name

N,3-diethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c1-3-9-7-6-8(11-5-10-7)14(4-2)13-12-6/h5H,3-4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVNHAJMXQWLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C(=NC=N1)N(N=N2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285059
Record name F2792-0270
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-59-0
Record name NSC40367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F2792-0270
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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